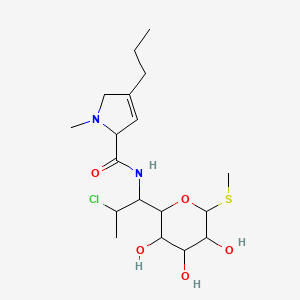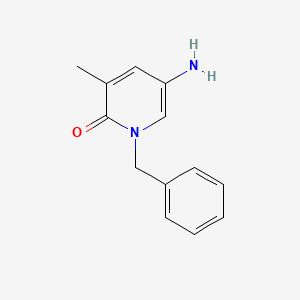
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 3,4-dimethoxyphenylethanol and is characterized by the presence of a bromine atom attached to the ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol can be synthesized through the bromination of 3,4-dimethoxyphenylethanol. The reaction typically involves the use of bromine (Br2) as the brominating agent in the presence of a solvent such as chloroform. The reaction is carried out at room temperature, and the product is obtained in good yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and bromine concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Oxidation Reactions: The ethan-1-ol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom, yielding 3,4-dimethoxyphenylethanol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or primary amines in an aqueous or alcoholic medium.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products
Substitution: Formation of 1-(3,4-dimethoxyphenyl)ethanol derivatives.
Oxidation: Formation of 3,4-dimethoxyphenylacetaldehyde or 3,4-dimethoxyphenylacetic acid.
Reduction: Formation of 3,4-dimethoxyphenylethanol.
科学的研究の応用
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in studies investigating the biological activity of brominated phenyl derivatives.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The bromine atom and the methoxy groups on the phenyl ring contribute to its reactivity and binding affinity. The compound can act as an agonist or antagonist at various receptors, influencing biochemical pathways and physiological responses.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Bromo-1-(3,4-dimethoxyphenyl)ethanone: Contains a carbonyl group instead of the hydroxyl group, leading to different reactivity and applications.
4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with different functional groups and biological activity.
Uniqueness
2-Bromo-1-(3,4-dimethoxyphenyl)ethan-1-ol is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
特性
分子式 |
C10H13BrO3 |
|---|---|
分子量 |
261.11 g/mol |
IUPAC名 |
2-bromo-1-(3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-9-4-3-7(8(12)6-11)5-10(9)14-2/h3-5,8,12H,6H2,1-2H3 |
InChIキー |
VAXOJZZUVFJONX-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C(CBr)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



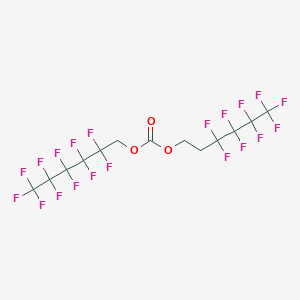
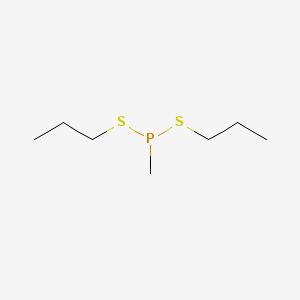
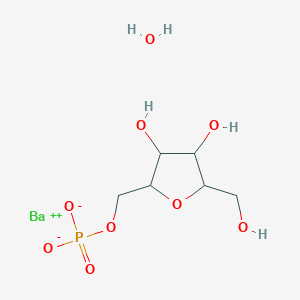
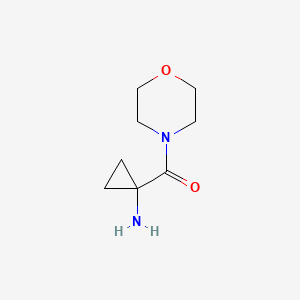
![4-[3-(4-Aminophenyl)propyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B12078144.png)
![[3-Acetyloxy-5-[5-fluoro-2-oxo-4-(2,4,6-trimethylphenoxy)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12078148.png)
